molecular formula C5H5ClN2 B130396 3-Chloro-6-methylpyridazine CAS No. 1121-79-5

3-Chloro-6-methylpyridazine

Cat. No.: B130396
CAS No.: 1121-79-5
M. Wt: 128.56 g/mol
InChI Key: PRORLQAJNJMGAR-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine is a heterocyclic organic compound with the molecular formula C5H5ClN2. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-6-methylpyridazine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridazine. This reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nickel Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyridazine, particularly in medicinal applications, involves its role as a precursor in the synthesis of kinase inhibitors. These inhibitors target specific kinases involved in inflammatory pathways, thereby modulating the immune response .

Comparison with Similar Compounds

  • 3,6-Dichloropyridazine
  • 3,6-Dibromopyridazine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 3-Chloro-6-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of a methyl group at the 6-position can influence its electronic properties and reactivity in cross-coupling reactions .

Properties

IUPAC Name

3-chloro-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRORLQAJNJMGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280795
Record name 3-Chloro-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-79-5
Record name 1121-79-5
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Record name 3-Chloro-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 3-Chloro-6-methylpyridazine?

A1: this compound serves as a versatile building block in organic synthesis. It readily undergoes nickel-catalyzed electrochemical cross-coupling reactions with various aryl and heteroaryl halides to produce functionalized aryl- and heteroarylpyridazines. [] This compound is also a precursor in synthesizing 6-methoxypyridazine-3-carboxylic acid. One approach involves a two-step process: substituting the chlorine atom with a methoxy group followed by oxidizing the methyl group to a carboxylic acid. []

Q2: Are there any studies on the reactivity of this compound with Grignard reagents?

A2: Yes, research indicates that this compound reacts with tert-butylmagnesium chloride, a Grignard reagent. [] While the specific details of this reaction are not provided in the abstract, this finding suggests potential for further derivatization and functionalization of the pyridazine core.

Q3: Does this compound exhibit any unusual reactivity patterns?

A3: Interestingly, this compound has been observed to undergo self-quaternization. [] This process, where the molecule acts as both an electrophile and a nucleophile, highlights its unique reactivity profile and potential for forming complex structures.

Q4: Has this compound been used in the synthesis of any specific biologically relevant molecules?

A4: While the provided abstracts do not detail specific examples, the synthesis of 6-methoxypyridazine-3-carboxylic acid from this compound [] points towards its potential application in medicinal chemistry. Pyridazine derivatives, including carboxylic acid derivatives, are frequently found in pharmaceuticals and agrochemicals.

Q5: Are there any alternative synthetic routes to pyridazine derivatives that might impact the use of this compound?

A5: The research highlights the synthesis of 3-iodo-4,5-pyridazinedicarboxylic acid diethyl ester and its 6-methyl congener through radicalic ethoxycarbonylation of corresponding iodopyridazines. [] This alternative approach to functionalized pyridazines could potentially influence the choice of starting materials and synthetic strategies, depending on the target molecule and desired substitution patterns.

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